ethyl 6-(4-chlorobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
Overview
Description
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of similar compounds, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), has been achieved through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method has been used to enable more efficient synthesis of 6,6-DMABH .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, such as 6,6-DMABH, include intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .Future Directions
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as bicyclo[211]hexanes, are incorporated in newly developed bio-active compounds . These structures play an increasingly important role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Mode of Action
The synthesis of similar structures, such as bicyclo[310]hexanes, involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation .
Biochemical Pathways
The synthesis of similar structures, such as bicyclo[211]hexanes, opens the gate to sp3-rich new chemical space . This suggests that the compound could potentially interact with a variety of biochemical pathways.
Result of Action
Similar structures, such as bicyclo[211]hexanes, are known to play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Action Environment
The synthesis of similar structures, such as bicyclo[310]hexanes, involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation , suggesting that light conditions could potentially influence the compound’s action.
Properties
IUPAC Name |
ethyl 6-(4-chlorobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO5/c1-5-18(13(21)11-7-9-12(20)10-8-11)14-17(3,4)25-16(23)19(14,18)15(22)24-6-2/h7-10,14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXFVXJKTOLNOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2C1(C(=O)OC2(C)C)C(=O)OCC)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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